molecular formula C13H20N2O2 B016779 tert-Butyl N-[3-(aminomethyl)benzyl]carbamate CAS No. 108467-99-8

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

Cat. No.: B016779
CAS No.: 108467-99-8
M. Wt: 236.31 g/mol
InChI Key: GQAUPTTUSSLXPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate can be synthesized through a one-pot amidation process involving N-Boc-protected amines. The reaction typically involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reaction proceeds efficiently under mild conditions, yielding the desired carbamate product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other derivatives .

Scientific Research Applications

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted side reactions during multi-step synthesis processes. It can also participate in enzyme-catalyzed reactions, where it interacts with active sites and modulates enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl N-[3-(aminomethyl)benzyl]carbamate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its solubility in various organic solvents and its stability under mild reaction conditions make it a valuable compound in both research and industrial applications .

Biological Activity

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21N2O2
  • Molecular Weight : 235.32 g/mol

The structure features a tert-butyl group, an aminomethyl group, and a benzyl carbamate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several functional groups within its structure:

  • Aminomethyl Group : This group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Carbamate Moiety : The carbamate can undergo hydrolysis and may form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme functions.

These interactions suggest that the compound could act as an enzyme inhibitor, particularly in pathways involving nitric oxide synthase (NOS), which is crucial in various physiological processes.

Pharmacological Context

Research indicates that compounds with similar structures have shown promise as inhibitors of NOS. This is particularly relevant in contexts such as:

  • Cancer Therapy : Compounds derived from or similar to this compound have been investigated for their anticancer properties. For instance, a study highlighted that derivatives exhibiting structural similarities showed enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotection : The compound's potential as a neuroprotective agent has been explored, particularly in relation to its ability to modulate ion channels involved in neuronal excitability .

Comparative Analysis with Similar Compounds

A comparative overview of similar compounds helps elucidate the unique properties of this compound:

Compound NameBiological ActivityReference
PanobinostatHistone deacetylase inhibitor; used in multiple myeloma treatment
EF24Inhibitor of IKKb; potential anticancer activity
Piperidine DerivativesAnticancer and neuroprotective effects

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Research indicated that the compound could inhibit specific enzymes involved in nitric oxide production, which is linked to tumor progression and inflammation .
  • Neuroprotective Effects : In models of oxidative stress, this compound showed protective effects on neuronal cells, indicating its potential utility in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAUPTTUSSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373205
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108467-99-8
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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